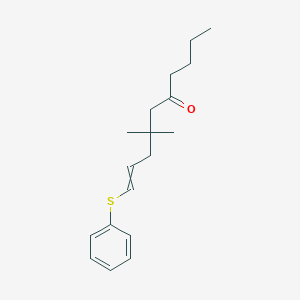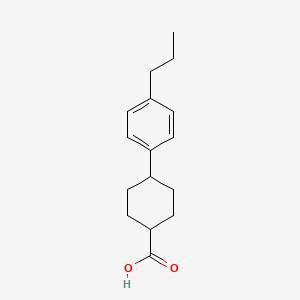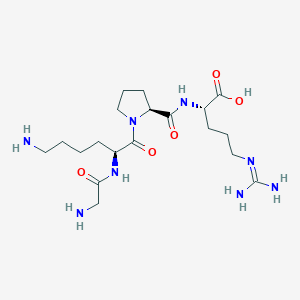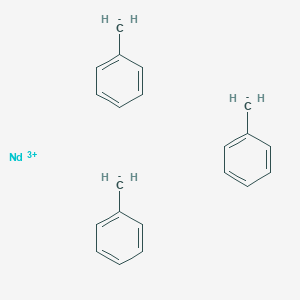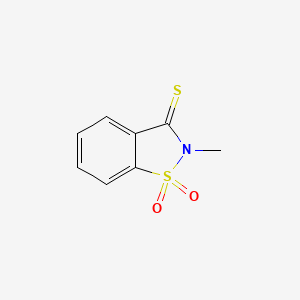
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound with the molecular formula C8H7NO3S. It is part of the benzisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 2-position and a thione group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxide functionality can be reduced to the corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide involves its interaction with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and contribute to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 1,2-Benzisothiazol-3(2H)-one
- N-Methylsaccharin
Uniqueness
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is unique due to the presence of both a thione group and a dioxide functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to generate ROS and form covalent bonds with biological targets makes it a potent antimicrobial agent.
Eigenschaften
CAS-Nummer |
84705-07-7 |
|---|---|
Molekularformel |
C8H7NO2S2 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
2-methyl-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NO2S2/c1-9-8(12)6-4-2-3-5-7(6)13(9,10)11/h2-5H,1H3 |
InChI-Schlüssel |
RRLRWJKWMRETNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


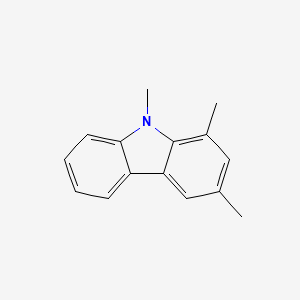
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
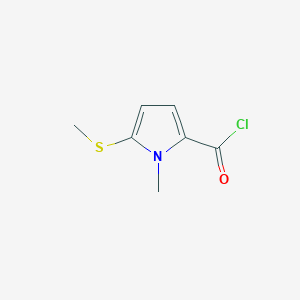
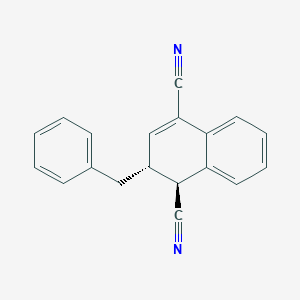
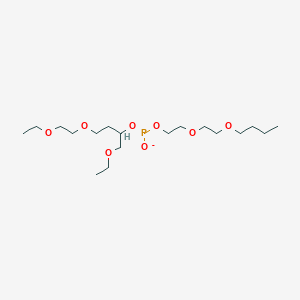
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
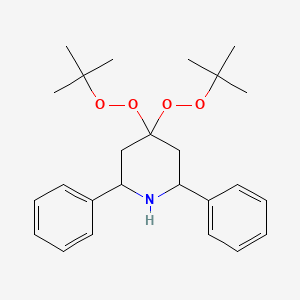
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
